molecular formula C27H25N5O4S B12046994 4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate

4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate

Cat. No.: B12046994
M. Wt: 515.6 g/mol
InChI Key: PNAILMFRFFKXMN-MTDXEUNCSA-N
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Description

4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Acetylation: The final step involves the acetylation of the phenyl group to form the phenyl acetate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.

    Medicine: The compound has potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and methoxyphenyl group are likely to play key roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylacetic acid: This compound shares the methoxyphenyl group but lacks the triazole ring and phenyl acetate moiety.

    Phenyl acetate: This simpler compound contains the phenyl acetate moiety but lacks the triazole ring and methoxyphenyl group.

Uniqueness

4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C27H25N5O4S

Molecular Weight

515.6 g/mol

IUPAC Name

[4-[(E)-N-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C27H25N5O4S/c1-18(20-9-15-24(16-10-20)36-19(2)33)28-29-25(34)17-37-27-31-30-26(21-11-13-23(35-3)14-12-21)32(27)22-7-5-4-6-8-22/h4-16H,17H2,1-3H3,(H,29,34)/b28-18+

InChI Key

PNAILMFRFFKXMN-MTDXEUNCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

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